Enzyme Stereospecificity: Absolute Discrimination by 4-Oxoproline Reductase
The mammalian enzyme 4-oxoproline reductase (EC 1.1.1.104) demonstrates strict stereospecificity. It catalyzes the conversion of 4-oxo-L-proline to cis-4-hydroxy-L-proline but has no reported activity with the (R)-enantiomer, 4-oxo-D-proline [1]. This complete lack of activity for the (R)-form establishes it as a chemically distinct entity, not a functional analog.
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | Not a substrate |
| Comparator Or Baseline | 4-oxo-L-proline (active substrate) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Enzymatic assay using isolated animal enzyme (EC 1.1.1.104) |
Why This Matters
This stark functional difference dictates that the (R)-enantiomer cannot be used in experiments requiring the natural L-enantiomer's metabolic conversion, and instead positions it as a valuable stereospecific probe or potential inhibitor for studying proline metabolism.
- [1] ExplorEnz - The Enzyme Database. (n.d.). EC 1.1.1.104 - 4-oxoproline reductase. Retrieved from https://www.enzyme-database.org/query.php?ec=1.1.1.104 View Source
